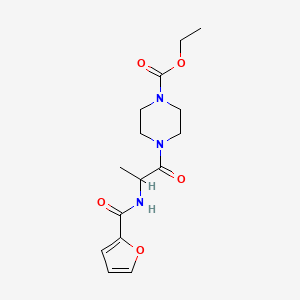![molecular formula C20H17Cl2N3O3 B5434226 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5434226.png)
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione, also known as DCPM, is a pyrazolidinedione derivative that has been extensively studied for its potential therapeutic applications. This compound exhibits a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Wirkmechanismus
The exact mechanism of action of 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to modulate the activity of ion channels, including voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
This compound exhibits a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of disease. This compound also exhibits anticonvulsant effects, suggesting its potential use in the treatment of epilepsy. Additionally, this compound has been shown to have neuroprotective effects, protecting against neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has several advantages for lab experiments. It exhibits potent anti-inflammatory and analgesic effects, making it a useful tool for studying the mechanisms of pain and inflammation. This compound also exhibits anticonvulsant effects, making it a useful tool for studying the mechanisms of epilepsy. However, there are some limitations to using this compound in lab experiments. It exhibits poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has been shown to exhibit toxicity at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound. Additionally, further research is needed to determine the potential therapeutic applications of this compound, including its use in the treatment of neurodegenerative diseases. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Synthesemethoden
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione can be synthesized using a variety of methods, including the condensation reaction of 4-(4-morpholinyl)benzaldehyde with 1-(3,4-dichlorophenyl)hydrazine in the presence of acetic acid. The resulting product is then treated with 3,5-pyrazolidinedione in the presence of a base to yield this compound. Other methods include the reaction of 1-(3,4-dichlorophenyl)-3,5-pyrazolidinedione with 4-(4-morpholinyl)benzaldehyde in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dichlorophenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione has been extensively studied for its potential therapeutic applications. It exhibits anti-inflammatory, analgesic, and anticonvulsant effects, making it a promising candidate for the treatment of various diseases, including chronic pain, epilepsy, and inflammation. This compound has also been shown to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(4E)-1-(3,4-dichlorophenyl)-4-[(4-morpholin-4-ylphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O3/c21-17-6-5-15(12-18(17)22)25-20(27)16(19(26)23-25)11-13-1-3-14(4-2-13)24-7-9-28-10-8-24/h1-6,11-12H,7-10H2,(H,23,26)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSYNKHMRYRYBD-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C3C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C/3\C(=O)NN(C3=O)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5434148.png)

![2-nitro-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5434158.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5434162.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(3-methoxyphenyl)urea](/img/structure/B5434165.png)
![ethyl {5-[4-(4-morpholinyl)-3-nitrobenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B5434168.png)
![3-methyl-4-[(2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazol-4-yl)carbonyl]piperazin-2-one](/img/structure/B5434185.png)
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-(4-methyl-1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5434200.png)
![2,2,2-trifluoro-N-{[(4-iodo-2-methylphenyl)amino]carbonyl}acetamide](/img/structure/B5434205.png)
![N-[2-(3,4-dimethylphenoxy)ethyl]benzamide](/img/structure/B5434211.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[(5-methylpyrazin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5434212.png)
![2-(1,1,2,2-tetrafluoroethoxy)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5434215.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidin-3-yl}-3-hydroxy-4-methoxybenzamide](/img/structure/B5434221.png)
![3-[(4-fluorobenzyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5434224.png)